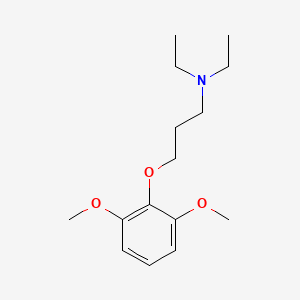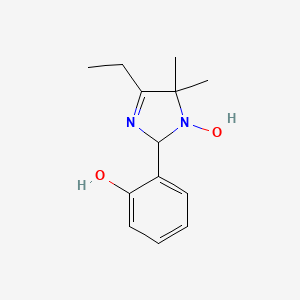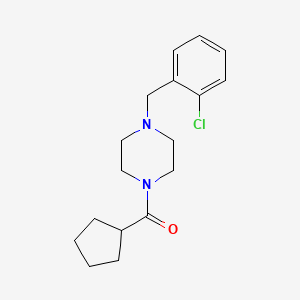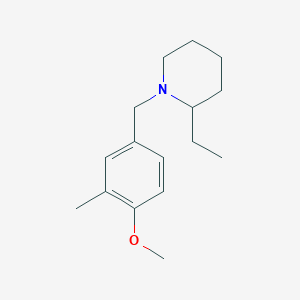
1-(4-nitrobenzyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitrobenzyl)-3-piperidinol, commonly known as NBPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NBPO is a piperidinol derivative that has a nitrobenzyl group attached to the piperidine ring. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of NBPO is not fully understood. However, it has been suggested that NBPO acts by modulating the activity of ion channels and receptors in the central nervous system. NBPO has been shown to enhance the activity of GABA(A) receptors, which are involved in the regulation of neuronal excitability. NBPO has also been reported to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
NBPO has been shown to exhibit various biochemical and physiological effects. It has been reported to increase the levels of neurotransmitters, such as GABA, in the brain. NBPO has also been shown to reduce the levels of reactive oxygen species, which are known to cause oxidative damage to cells. In addition, NBPO has been reported to decrease the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
NBPO has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. NBPO can be used as a lead compound for the development of new drugs for the treatment of various diseases. However, there are some limitations to the use of NBPO in lab experiments. NBPO has been shown to exhibit some toxicity at high doses, which may limit its use in certain experiments. In addition, the mechanism of action of NBPO is not fully understood, which may limit its use in certain studies.
Orientations Futures
There are several future directions for the research on NBPO. One direction is the development of new drugs based on the structure of NBPO. The unique properties of NBPO make it a promising candidate for the development of new drugs for the treatment of various diseases. Another direction is the elucidation of the mechanism of action of NBPO. A better understanding of the mechanism of action of NBPO will facilitate the development of new drugs based on this compound. Finally, the investigation of the potential side effects of NBPO is also an important future direction. The safety profile of NBPO needs to be fully characterized before it can be used as a drug for the treatment of various diseases.
Conclusion:
In conclusion, NBPO is a piperidinol derivative that has gained significant attention in scientific research due to its unique properties and potential applications in the field of medicinal chemistry. NBPO has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases. Further research is needed to fully characterize the properties of NBPO and to develop new drugs based on this compound.
Méthodes De Synthèse
The synthesis of NBPO can be achieved through several methods, including the reduction of 1-(4-nitrobenzyl)-3-piperidone with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 4-nitrobenzyl chloride with piperidine followed by reduction with sodium borohydride. The yield of NBPO can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
NBPO has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticonvulsant, analgesic, and antitumor activities. NBPO has also been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. These properties make NBPO a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
1-[(4-nitrophenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12-2-1-7-13(9-12)8-10-3-5-11(6-4-10)14(16)17/h3-6,12,15H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGUMNUJINRTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5264497 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)
![6-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4967989.png)
![N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4967995.png)


![2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4968022.png)

![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)
![2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4968047.png)

![6-bromo-N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968056.png)
![3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4968058.png)